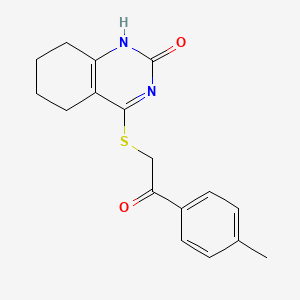

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a tetrahydroquinazolinone derivative featuring a thioether-linked 2-oxo-2-(p-tolyl)ethyl substituent. The tetrahydroquinazolinone core is a bicyclic structure with a ketone group at position 2, while the thioether side chain introduces a para-methylphenyl (p-tolyl) moiety via a 2-oxoethyl spacer. This compound’s structural hybridity positions it as a candidate for diverse biological activities, including anticancer and antimicrobial applications, based on the pharmacological profiles of related quinazolinones and thioether derivatives .

Properties

IUPAC Name |

4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-16-13-4-2-3-5-14(13)18-17(21)19-16/h6-9H,2-5,10H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAFJHWQOMBDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the reaction of 2-mercaptoquinazolinone with p-tolylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Scientific Research Applications

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has been explored for various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Structural Differences:

- Heterocyclic Core: The target compound’s tetrahydroquinazolinone core differs from pyrroloquinazolinone (e.g., 4ab) and thienopyrimidinone hybrids (e.g., 18), which may alter binding affinity to biological targets .

- Linker Diversity : The thioether linkage in the target compound contrasts with triazole () or oxadiazole () linkers, affecting electronic properties and metabolic stability .

Pharmacokinetic and Physicochemical Properties

Biological Activity

The compound 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 330.41 g/mol

Structural Characteristics

The compound features a tetrahydroquinazolinone core structure, which is linked to a thioether functional group through a carbonyl moiety. This unique combination of structural elements is believed to contribute to its biological activity.

Crystal Structure

Recent studies have provided insights into the crystal structure of related compounds, revealing key interactions that may influence biological activity. For instance, the arrangement of atoms within the crystal lattice can affect solubility and reactivity, which are critical for pharmacological efficacy .

Antimicrobial Properties

Compounds with quinazolinone scaffolds have been evaluated for their antibacterial and antifungal activities. A study on quinoline derivatives demonstrated their effectiveness against various bacterial strains by inhibiting nitric oxide production in macrophages, which is a crucial factor in inflammatory responses . While direct evidence for the antimicrobial activity of the target compound is scarce, its structural similarities to known active compounds warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. For instance, certain derivatives have been shown to inhibit pro-inflammatory markers such as nitric oxide and cyclooxygenase enzymes in vitro . Given the presence of thioether groups in this compound, it may also possess similar anti-inflammatory properties.

Case Studies and Experimental Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

- Antiproliferative Activity : A study involving thiazolidin derivatives demonstrated significant antiproliferative effects against human cancer cell lines (A549, HepG2, MCF-7), with IC₅₀ values indicating effective concentrations for therapeutic use .

- Mechanistic Insights : Research on related compounds has revealed that they can modulate signaling pathways associated with cell survival and apoptosis. For example, certain derivatives induced apoptosis through mitochondrial pathways and altered expression levels of Bcl-2 family proteins .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of quinazolinone derivatives in metabolic disorders and cancer treatment. These studies often highlight the importance of dosage and administration routes in achieving desired biological outcomes .

Q & A

(Basic) What are the common synthetic routes for 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one?

Methodological Answer:

The compound is typically synthesized via two primary routes:

- Route 1: Refluxing a potassium salt precursor (e.g., 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one) with 2-chloro-N-substituted acetamide derivatives in DMF, catalyzed by KI. The product is isolated via precipitation and recrystallization from ethanol .

- Route 2: Cyclocondensation of aromatic aldehydes, cyclohexanone, and urea/thiourea in ethanol with KOH as a catalyst. The reaction is monitored by TLC, followed by acidification with HCl and recrystallization .

(Basic) How is the compound structurally characterized?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., CH₂ groups at δ 2.08–2.49 ppm, aromatic protons at δ 7.02–7.62 ppm) and confirm the quinazolinone scaffold .

- IR Spectroscopy: Peaks at ~1674 cm⁻¹ confirm the carbonyl (C=O) group, while ~3379 cm⁻¹ indicates NH stretching .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M⁺] at m/z 256) and fragmentation patterns validate the molecular formula .

(Advanced) How can synthesis yield and purity be optimized?

Methodological Answer:

- Solvent Selection: DMF enhances reactivity in thioether formation, while ethanol improves recrystallization purity .

- Catalyst Tuning: KI in Route 1 accelerates nucleophilic substitution .

- Process Monitoring: Use TLC (ethyl acetate:toluene = 2:1) to track reaction progress. Optimize reflux time (2–4 hours) to minimize side products .

- High-Throughput Reactors: Improve scalability and consistency, as seen in thiazole derivative syntheses .

(Advanced) How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and MS data to confirm functional groups. For example, NH protons in NMR (δ 10.32 ppm) should align with IR NH stretches .

- Elemental Analysis: Address minor discrepancies (e.g., 0.14% C variation in related compounds) by repeating combustion analysis .

- Deuterated Solvents: Confirm exchangeable protons (e.g., NH) via D₂O shake tests in NMR .

(Basic) What biological activities are associated with this compound?

Methodological Answer:

- Anti-Proliferative Activity: Similar quinazolinone derivatives inhibit cancer cell lines via enzyme binding (e.g., thymidylate synthase) .

- Enzyme Inhibition: The thioether and carbonyl groups may interact with active sites, as proposed for pyrimidoindole derivatives .

- Antimicrobial Potential: Structural analogs (e.g., thiazole derivatives) show activity against bacterial strains .

(Advanced) How to design experiments to elucidate the mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock to model interactions with targets (e.g., kinases). Compare binding affinities of derivatives with substituent variations .

- Enzyme Assays: Measure IC₅₀ values against purified enzymes (e.g., dihydrofolate reductase) using fluorometric methods .

- MD Simulations: Perform 100 ns simulations (GROMACS) to assess binding stability and conformational changes .

(Advanced) How to perform structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., methoxy, nitro, or trifluoromethyl groups) on the phenyl or quinazolinone rings .

- Biological Screening: Test derivatives against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values.

- In Silico Screening: Use tools like Schrödinger’s QikProp to predict pharmacokinetic properties and prioritize candidates .

(Basic) What solvents and reaction conditions are critical for synthesis?

Methodological Answer:

- Solvents: DMF for nucleophilic substitution reactions; ethanol for cyclocondensation and recrystallization .

- Catalysts: KOH (for cyclocondensation) and KI (for thioether formation) .

- Temperature: Reflux (~80–100°C) ensures efficient reaction progress .

(Advanced) How to evaluate the compound’s stability under varying conditions?

Methodological Answer:

- Stress Testing: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions. Monitor degradation via HPLC .

- Light Sensitivity: Conduct ICH Q1B photostability testing using a solar simulator .

- Reactivity Screening: Test interactions with nucleophiles (e.g., glutathione) to predict metabolic pathways .

(Advanced) What in silico methods predict biological activity and toxicity?

Methodological Answer:

- Pharmacophore Modeling: Identify essential functional groups (e.g., thioether, quinazolinone) using MOE or Discovery Studio .

- Toxicity Prediction: Use ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity .

- QSAR Models: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.